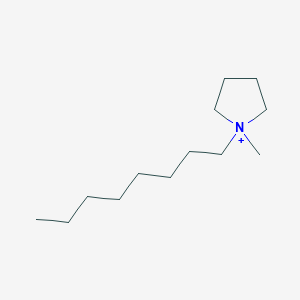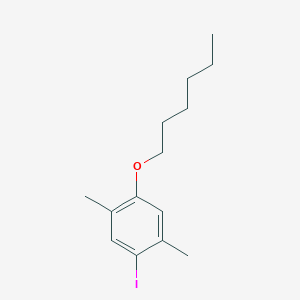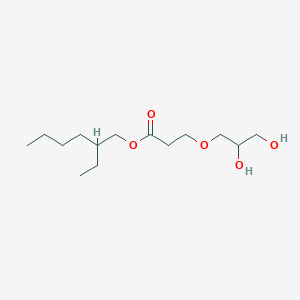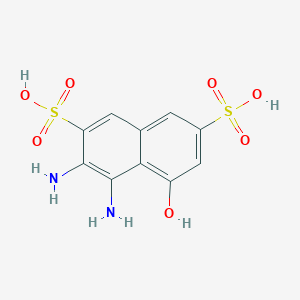![molecular formula C18H22O2 B14181402 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol CAS No. 922165-51-3](/img/structure/B14181402.png)
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol is an organic compound with the molecular formula C₁₈H₂₂O₂ It is characterized by a naphthalene ring substituted with a cyclohexylmethyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol typically involves the following steps:
Formation of the Cyclohexylmethyl Intermediate: The cyclohexylmethyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile, such as benzyl chloride.
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the source of the hydroxymethyl group.
Naphthalene Ring Substitution: The final step involves the substitution of the naphthalene ring with the cyclohexylmethyl and hydroxymethyl groups. This can be achieved through a Friedel-Crafts alkylation reaction using an appropriate catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the naphthalene ring to a tetralin derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives
Reduction: Formation of tetralin derivatives
Substitution: Formation of various substituted naphthalene derivatives
Aplicaciones Científicas De Investigación
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of tubulin polymerization, which affects microtubule assembly and cell division . This mechanism is particularly relevant in the context of its anticancer properties, as it can induce cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-2-ol
- 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-3-ol
- 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-4-ol
Uniqueness
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and its potential therapeutic applications set it apart from other similar compounds.
Propiedades
Número CAS |
922165-51-3 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
2-[[1-(hydroxymethyl)cyclohexyl]methyl]naphthalen-1-ol |
InChI |
InChI=1S/C18H22O2/c19-13-18(10-4-1-5-11-18)12-15-9-8-14-6-2-3-7-16(14)17(15)20/h2-3,6-9,19-20H,1,4-5,10-13H2 |
Clave InChI |
KQKUKCQRMMNIGI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CC2=C(C3=CC=CC=C3C=C2)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14181325.png)




![Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate](/img/structure/B14181352.png)


![lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate](/img/structure/B14181376.png)
![1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one](/img/structure/B14181383.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)
![1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14181395.png)


